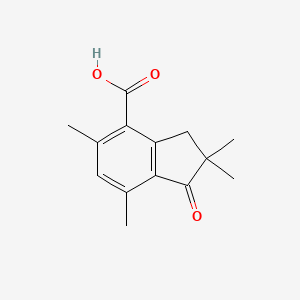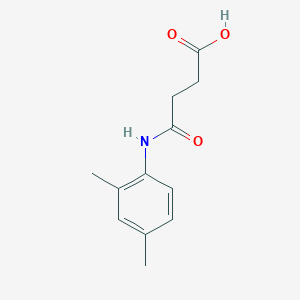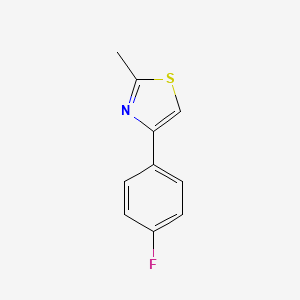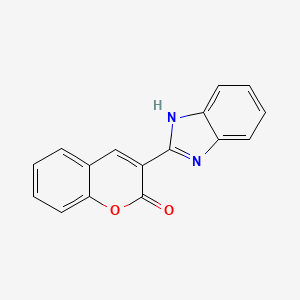![molecular formula C18H22N2O2 B1298798 2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde CAS No. 433955-84-1](/img/structure/B1298798.png)
2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde is a complex organic molecule that likely serves as an intermediate in the synthesis of various pharmaceuticals or as a ligand in catalytic reactions. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the potential characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start from commercially available precursors. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves acylation followed by nucleophilic substitution steps, with a total yield of 65% . Similarly, the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde starts with the treatment of indole-3-carbaldehyde with epichlorohydrin . These methods suggest that the synthesis of 2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde could also involve a multi-step synthesis with nucleophilic substitutions and possibly the use of epichlorohydrin or similar reagents.
Molecular Structure Analysis
The molecular structure of the compound is not directly discussed in the provided papers. However, the structure of similar compounds, such as 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, includes an indole moiety and an oxirane ring . The presence of a piperidinyl group in the compound of interest, as seen in the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde , suggests that the compound may have a similar complex structure with multiple reactive sites, which could be important for its reactivity and potential applications.
Chemical Reactions Analysis
The papers provide information on the reactivity of similar compounds. For example, the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with active methylene compounds leads to crotonic condensation products, and the reaction conditions can influence the formation of different rings or the opening of the oxirane ring . This indicates that the compound of interest may also undergo various chemical reactions, including condensation and ring transformations, depending on the reaction conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde are not directly provided, the properties of similar compounds can offer some insights. The solubility of related compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, in aqueous solutions is noted, which is important for their application as intermediates in drug synthesis . Additionally, the use of catalysts, such as 2-piperidino-1,2,2-triphenylethanol, in the arylation of aldehydes to achieve high enantiomeric excess suggests that the compound may also be used in stereoselective synthesis .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound is utilized in the synthesis of small molecule anticancer drugs, demonstrating its role as an important intermediate in pharmaceutical research. It has been synthesized through a multi-step process involving acylation and nucleophilic substitution, yielding a compound with enhanced aqueous solubility (Wang et al., 2017).
- It serves as a precursor in the development of indole core-containing Schiff bases and palladacycles with spiro rings. These compounds exhibit catalytic efficiency in Suzuki–Miyaura coupling and allylation of aldehydes, indicating its significance in chemical synthesis and catalyst development (Singh et al., 2017).
Antimicrobial Activity
- Derivatives of the compound have been synthesized and evaluated for antimicrobial activities, showing effectiveness against fungal species like C. albicans and C. rugosa, as well as moderate activity against various bacteria, highlighting its potential in antimicrobial drug development (Vijaya Laxmi & Rajitha, 2010).
- Novel compounds synthesized using the compound as a base have shown high antimicrobial activity against bacterial strains such as E. coli, and fungal strains like A. niger, indicating its role in the development of new antimicrobial agents (Ashok et al., 2014).
Biological and Photophysical Properties
- Despite initial design as a potential dopamine D2 receptor agonist, KAD22, a derivative of the compound, exhibited potent antioxidant activity instead. This highlights its versatility and potential use in treating oxidative stress-related conditions (Kaczor et al., 2021).
- The compound's derivatives have been used in the synthesis of biologically active pyridine-3-carboxylate (ECPC), which has shown potential in determining critical micelle concentrations of surfactants and exhibiting antibacterial activity, signifying its application in material science and microbiology (Alsharif et al., 2018).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activity. Given the importance of piperidine derivatives in pharmaceuticals , this compound could potentially have interesting biological properties worth investigating.
Propiedades
IUPAC Name |
2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-7-9-19(10-8-13)18(22)11-20-14(2)16(12-21)15-5-3-4-6-17(15)20/h3-6,12-13H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKFPTPAAQLKSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355478 |
Source


|
| Record name | 2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde | |
CAS RN |
433955-84-1 |
Source


|
| Record name | 2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

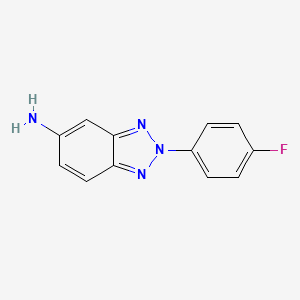
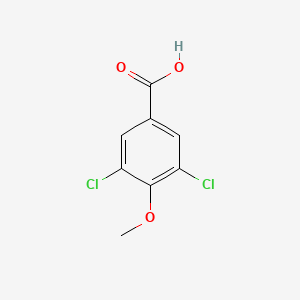
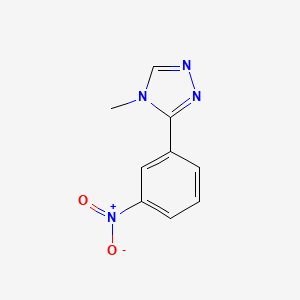
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)


![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
